tert-Butyl 5-methyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate
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Overview
Description
tert-Butyl 5-methyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate is a heterocyclic compound that features a pyrrolo[3,4-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-methyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate typically involves multiple steps. One common method includes the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction conditions often involve heating under reflux with sodium methoxide in butanol, leading to the formation of the desired pyrrolo[3,4-c]pyridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-methyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
tert-Butyl 5-methyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for tert-Butyl 5-methyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate
- tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate
Uniqueness
tert-Butyl 5-methyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C13H22N2O3 |
---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
tert-butyl 5-methyl-6-oxo-1,3,3a,4,7,7a-hexahydropyrrolo[3,4-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-7-9-5-11(16)14(4)6-10(9)8-15/h9-10H,5-8H2,1-4H3 |
InChI Key |
SKDJSNXOJQYKCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(=O)N(CC2C1)C |
Origin of Product |
United States |
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